molecular formula C16H15N3O2 B5463275 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile

Cat. No. B5463275
M. Wt: 281.31 g/mol
InChI Key: YFNXXIKHBFKZME-NVNXTCNLSA-N
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Description

2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, also known as NITPAN, is a chemical compound that has gained attention in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). Additionally, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. Additionally, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has shown promising results in various applications, including materials science and medicinal chemistry. However, one limitation of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile is its limited solubility in organic solvents, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile. One area of interest is the development of new synthetic routes to 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile, which could lead to the development of more effective anticancer agents. Finally, the potential application of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile in other fields, such as organic electronics and materials science, should be further explored.

Synthesis Methods

The synthesis of 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile involves the reaction between 2-(3-nitrophenyl)acetonitrile and 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition reaction. The resulting product is a yellow crystalline solid with a melting point of 155-157°C.

Scientific Research Applications

2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential application in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been used as a building block for the synthesis of conjugated polymers, which have shown promising properties for use in electronic devices such as solar cells and transistors. In organic electronics, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been used as a dopant for organic semiconductors, which can enhance their charge transport properties. In medicinal chemistry, 2-(3-nitrophenyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile has been studied for its potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(E)-2-(3-nitrophenyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-7-14(12(2)18(11)3)8-15(10-17)13-5-4-6-16(9-13)19(20)21/h4-9H,1-3H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNXXIKHBFKZME-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C)C)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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